Fmoc-D-Arg(Mts)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

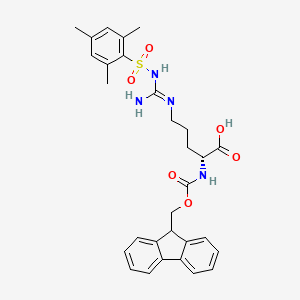

Fmoc-D-Arg(Mts)-OH: is a derivative of the amino acid arginine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a 4-methylthiobenzylsulfonyl (Mts) protecting group at the side chain of the guanidino group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group is widely used in peptide synthesis to protect the amino group, while the Mts group protects the side chain functionalities, allowing for selective deprotection and coupling reactions.

Mecanismo De Acción

Target of Action

Fmoc-D-Arg(Mts)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the 9-fluorenylmethyloxycarbonyl (Fmoc) group promote the association of building blocks, making it a crucial component in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through unique interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the self-assembly of peptides . The compound can influence the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly .

Pharmacokinetics

The compound’s self-assembly features and potential applications suggest that these properties could be influenced by its inherent hydrophobicity and aromaticity .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote the self-assembly of peptides . This results in the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Análisis Bioquímico

Biochemical Properties

Fmoc-D-Arg(Mts)-OH interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to self-assembly . This self-assembly is a result of unique interactions, including van der Waals forces, hydrogen bonding, and π–π stacking .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group’s hydrophobicity and aromaticity play a crucial role in these interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Mts)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-arginine is protected with the Fmoc group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

Protection of the Guanidino Group: The guanidino group is protected with the Mts group using 4-methylthiobenzylsulfonyl chloride in the presence of a base like sodium bicarbonate.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase synthesis allows for efficient coupling and deprotection steps, minimizing the need for extensive purification.

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection Reactions: Fmoc-D-Arg(Mts)-OH undergoes deprotection reactions to remove the Fmoc and Mts groups. The Fmoc group is typically removed using a base such as piperidine, while the Mts group is removed using reducing agents like thiols.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides. Common coupling reagents include carbodiimides (e.g., DIC, EDC) and uronium salts (e.g., HBTU, HATU).

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Mts Deprotection: Thiols such as dithiothreitol (DTT) or β-mercaptoethanol in the presence of a base are used to remove the Mts group.

Coupling Reagents: Carbodiimides (DIC, EDC) and uronium salts (HBTU, HATU) are used for peptide bond formation.

Major Products Formed:

Deprotected Arginine: Removal of the Fmoc and Mts groups yields D-arginine.

Peptides: Coupling reactions with other amino acids yield peptides with specific sequences.

Aplicaciones Científicas De Investigación

Chemistry:

Peptide Synthesis: Fmoc-D-Arg(Mts)-OH is widely used in the synthesis of peptides and proteins, allowing for the incorporation of arginine residues in specific positions.

Biology:

Protein Engineering: The compound is used in the design and synthesis of modified proteins for studying protein structure and function.

Cell Signaling Studies: Peptides containing arginine residues are used to investigate cell signaling pathways and protein-protein interactions.

Medicine:

Drug Development: Peptides synthesized using this compound are explored as potential therapeutic agents for various diseases, including cancer and infectious diseases.

Diagnostic Tools: Modified peptides are used in the development of diagnostic assays and imaging agents.

Industry:

Biomaterials: Peptides containing arginine residues are used in the development of biomaterials for tissue engineering and regenerative medicine.

Catalysis: Arginine-containing peptides are explored as catalysts in chemical reactions.

Comparación Con Compuestos Similares

Fmoc-D-Arg(Pbf)-OH: Similar to Fmoc-D-Arg(Mts)-OH but with a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) protecting group instead of Mts.

Fmoc-D-Arg(Tos)-OH: Contains a tosyl (Tos) protecting group instead of Mts.

Comparison:

Protecting Groups: The choice of protecting group (Mts, Pbf, Tos) affects the stability and ease of removal during peptide synthesis. Mts is known for its stability and selective removal under mild conditions.

Applications: While all these compounds are used in peptide synthesis, the specific protecting group can influence the overall yield and purity of the final product.

Actividad Biológica

Fmoc-D-Arg(Mts)-OH is an arginine derivative widely used in peptide synthesis due to its unique properties and biological activities. This article explores the compound's biological activity, focusing on its stability, incorporation into peptides, and potential therapeutic applications.

This compound is a derivative of arginine that incorporates a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methanethiol sulfonyl (Mts) group. The stability of this compound in various solvents is crucial for its application in solid-phase peptide synthesis (SPPS). Research indicates that Fmoc-Arg derivatives exhibit different stabilities depending on the solvent used. For instance, while Fmoc-Arg(Boc)2-OH showed good stability in DMF and NBP solvents, this compound demonstrated notable resistance to degradation, making it suitable for extended use in peptide synthesis .

Incorporation into Peptide Chains

The incorporation of this compound into peptide chains has been studied extensively. The challenges associated with the use of arginine derivatives in SPPS primarily stem from side reactions such as δ-lactam formation. This side reaction can lead to decreased yields and the formation of undesired products. A study highlighted that this compound has a lower tendency to form δ-lactams compared to other arginine derivatives, allowing for higher coupling efficiencies during peptide synthesis .

Table 1: Comparison of Coupling Efficiency of Arginine Derivatives

| Compound | δ-Lactam Formation (%) | Coupling Efficiency (%) |

|---|---|---|

| This compound | Low | >99 |

| Fmoc-Arg(Boc)2-OH | High | 28 |

| Fmoc-Arg(Pbf)-OH | Moderate | >99 |

Biological Activity

The biological activity of this compound extends beyond its role in peptide synthesis. Arginine derivatives are known for their involvement in various biological processes, including cell signaling and immune response modulation.

- Cell Penetration : Arginine-rich peptides, including those containing this compound, have been shown to enhance cellular uptake of therapeutic agents. Their ability to penetrate cell membranes makes them valuable for drug delivery systems .

- Antitumor Activity : Preliminary studies suggest that arginine derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells. For example, arctigenin, an arginine-rich compound, has demonstrated significant cytotoxic effects against bladder cancer T24 cells through mechanisms involving cell-cycle arrest and apoptosis induction .

- Immune Modulation : Arginine plays a critical role in immune function. Its derivatives can modulate nitric oxide production, which is essential for various immune responses. This suggests potential applications in immunotherapy using compounds like this compound.

Case Studies

Several case studies have explored the application of arginine derivatives in therapeutic contexts:

- Study on Drug Delivery : A study conducted on the use of arginine-rich peptides demonstrated enhanced delivery efficiency of attached therapeutic agents in vitro and in vivo models. These findings support the potential use of this compound in developing more effective drug delivery systems .

- Antitumor Effects : Research examining the effects of arctigenin on bladder cancer cells illustrated how arginine derivatives can induce apoptosis and inhibit tumor growth. The study highlighted the importance of arginine's role in cancer therapy, suggesting that similar mechanisms could be explored with this compound .

Propiedades

IUPAC Name |

(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMUQIZIPLJEHW-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.